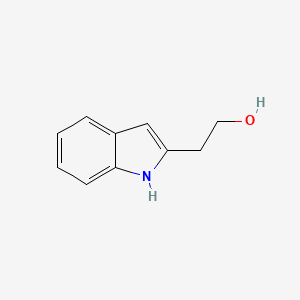

2-(1H-indol-2-yl)ethanol

概要

説明

2-(1H-indol-2-yl)ethanol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an indole moiety attached to an ethanol group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)ethanol can be achieved through various methods. One common approach involves the reduction of 2-(1H-indol-2-yl)acetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydrogenation of this compound using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 2-(1H-indol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(1H-indol-2-yl)acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-(1H-indol-2-yl)acetaldehyde to this compound can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups.

Major Products:

Oxidation: 2-(1H-indol-2-yl)acetaldehyde.

Reduction: this compound.

Substitution: Various substituted indole derivatives.

科学的研究の応用

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-2-yl)ethanol exhibit antitumor properties. For instance, compounds like 2-(1H-indol-3-yl)-2-oxo-acetamides have shown effectiveness against solid tumors, including colon and lung cancers. These compounds are being explored for their potential as novel therapeutic agents in chemotherapy regimens where traditional treatments have failed .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have synthesized new indole derivatives that act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These derivatives demonstrated significant analgesic and anti-inflammatory activities in vivo, suggesting their potential use as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1H-indol-2-ol derivatives synthesized from this compound. These compounds were effective against various bacterial strains responsible for plant diseases, such as rice bacterial leaf blight and tobacco bacterial wilt . This opens avenues for agricultural applications where such compounds can serve as natural pesticides.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Synthesis of Indole Derivatives

A study conducted on the synthesis of novel indole derivatives demonstrated the successful formation of this compound-based compounds that exhibited promising biological activities. The research utilized various synthetic routes and characterized the products using spectroscopic techniques, confirming their potential as drug candidates .

Case Study 2: Antitumor Activity Evaluation

In another study, a series of 2-(1H-indol-3-yl)-substituted acetamides were evaluated for their antitumor activity against colon cancer cell lines. The results indicated that these compounds not only inhibited tumor growth but also showed lower toxicity compared to conventional chemotherapeutics, highlighting their therapeutic potential .

作用機序

The mechanism of action of 2-(1H-indol-2-yl)ethanol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling, enzyme activity, and gene expression. The compound’s effects are mediated through its ability to modulate these pathways, leading to its diverse biological activities .

類似化合物との比較

2-(1H-indol-3-yl)ethanol: Similar structure but with the ethanol group attached to the third position of the indole ring.

2-(1H-indol-2-yl)acetaldehyde: An oxidized form of 2-(1H-indol-2-yl)ethanol.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethanol group at the second position of the indole ring distinguishes it from other indole derivatives and contributes to its distinct properties .

生物活性

2-(1H-indol-2-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole, is a compound belonging to the indole family, characterized by an indole moiety attached to an ethanol group. Indoles are known for their diverse biological activities, and this compound has garnered attention for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

The biological activity of this compound is attributed to its interaction with various biomolecules, including receptors and enzymes. The compound acts on multiple biological pathways, influencing cellular functions such as signaling, gene expression, and metabolism. Its pharmacokinetics indicate that it is primarily metabolized in the liver, which may play a role in its bioactivity.

Biological Activities

Research has demonstrated that this compound exhibits a broad spectrum of biological activities:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication and may serve as a lead for antiviral drug development.

- Anticancer Properties : Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation.

- Antimicrobial Effects : this compound has demonstrated significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques. The compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.05 to 0.5 mg/mL .

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

-

Mechanistic Insights :

- Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression, such as Bcl-2 and caspases, leading to enhanced apoptosis in cancer cells . Additionally, its role in modulating inflammatory pathways has been investigated, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)ethanol | Indole derivative | Antimicrobial |

| 2-(1H-indol-2-yl)acetaldehyde | Oxidized form | Anticancer |

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Toxicological studies are necessary to evaluate its safety profile comprehensively; however, preliminary data suggest low toxicity at therapeutic doses.

特性

IUPAC Name |

2-(1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYHZABGLQFCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。